2-Bromo-5-chloro-N-methylbenzene-1-sulfonamide

Description

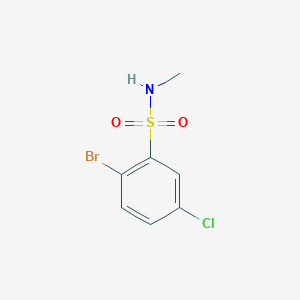

2-Bromo-5-chloro-N-methylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with bromine (position 2), chlorine (position 5), and a methylated sulfonamide group (position 1). Its molecular formula is C₇H₆BrClNO₂S, with a molecular weight of 294.56 g/mol. Sulfonamides are known for their diverse biological activities, including antibacterial, anti-inflammatory, and enzyme-inhibitory properties . The methyl group on the sulfonamide nitrogen distinguishes this compound from analogs with hydroxyl, amino, or cyclopropyl substituents, influencing its physicochemical and pharmacokinetic profiles.

Properties

Molecular Formula |

C7H7BrClNO2S |

|---|---|

Molecular Weight |

284.56 g/mol |

IUPAC Name |

2-bromo-5-chloro-N-methylbenzenesulfonamide |

InChI |

InChI=1S/C7H7BrClNO2S/c1-10-13(11,12)7-4-5(9)2-3-6(7)8/h2-4,10H,1H3 |

InChI Key |

WAGYICIJEDWMRC-UHFFFAOYSA-N |

Canonical SMILES |

CNS(=O)(=O)C1=C(C=CC(=C1)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloro-N-methylbenzene-1-sulfonamide typically involves the sulfonation of 2-Bromo-5-chloro-N-methylbenzene

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and amination processes, utilizing automated reactors and stringent reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different halogens or functional groups, while oxidation and reduction can lead to various sulfonamide derivatives.

Scientific Research Applications

2-Bromo-5-chloro-N-methylbenzene-1-sulfonamide is utilized in several scientific research fields:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity and function. The presence of bromine and chlorine atoms may also contribute to its reactivity and binding affinity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Structural Features

Table 1: Key Structural and Functional Differences

Key Observations :

- Positional Isomerism: The 3-amino substitution in 3-amino-2-bromo-5-chlorobenzene-1-sulfonamide () disrupts the planar geometry of the benzene ring, which may hinder π-π stacking interactions critical for enzyme binding .

Biological Activity

2-Bromo-5-chloro-N-methylbenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

- Molecular Formula : C7H7BrClN2O2S

- Molecular Weight : 169.56 g/mol

- IUPAC Name : this compound

The biological activity of sulfonamides, including this compound, is primarily attributed to their ability to inhibit certain enzymes involved in bacterial folate synthesis. This inhibition disrupts the production of nucleic acids and proteins, leading to bacterial cell death. Additionally, some studies suggest that sulfonamides may also exhibit anti-inflammatory and anticancer properties by modulating various signaling pathways.

Antimicrobial Activity

Sulfonamides are traditionally known for their antimicrobial properties. Research indicates that this compound demonstrates significant activity against a range of bacterial strains. For example, studies have shown that compounds with similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

Emerging studies have explored the potential anticancer effects of sulfonamides. For instance, a study focusing on the inhibition of MYC oncogenes suggests that sulfonamide derivatives can disrupt protein-protein interactions critical for tumor growth. This mechanism may provide a pathway for developing new cancer therapies targeting MYC-driven tumors .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of sulfonamides has revealed that substitutions on the benzene ring significantly influence biological activity. The presence of halogens such as bromine and chlorine enhances the compound's binding affinity to target enzymes.

Key Findings:

- Halogen Substitution : The introduction of bromine and chlorine increases antimicrobial potency.

- Sulfonamide Group : Essential for the inhibition of bacterial growth by mimicking para-aminobenzoic acid (PABA).

- N-Methyl Group : Enhances solubility and bioavailability, contributing to overall efficacy.

Case Studies

Several case studies have investigated the biological activity of sulfonamide derivatives similar to this compound:

- Inhibition of DprE1 Enzyme : A study identified novel triazole-benzoxazole hybrids that exhibited significant inhibitory effects against DprE1, an enzyme critical for mycobacterial growth. The findings suggest that modifications in sulfonamide structures can yield potent antimycobacterial agents .

- NF-kB Activation : Another study evaluated compounds for their ability to activate NF-kB pathways, revealing that specific structural modifications led to enhanced activation profiles, indicating potential anti-inflammatory applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.